Dimethyl (2-hydroxyethyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-dimethoxyphosphorylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-7-9(6,8-2)4-3-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPPDWDHNIMTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203197 | |

| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54731-72-5 | |

| Record name | Dimethyl P-(2-hydroxyethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54731-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054731725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl (2-hydroxyethyl)phosphonate (CAS 54731-72-5)

This guide provides a comprehensive technical overview of Dimethyl (2-hydroxyethyl)phosphonate, a versatile organophosphorus compound with significant potential in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its properties, synthesis, and potential applications.

Introduction and Chemical Identity

This compound, registered under CAS number 54731-72-5, is an organophosphorus compound characterized by a phosphonate functional group and a terminal hydroxyl group.[1] This unique combination of functionalities imparts properties that make it a valuable intermediate in organic synthesis and a candidate for applications such as flame retardants.[1][2]

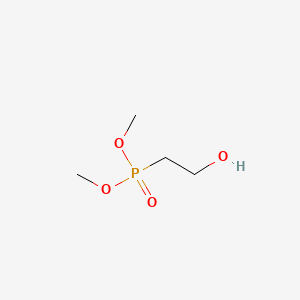

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | References |

| CAS Number | 54731-72-5 | [1][2] |

| Molecular Formula | C4H11O4P | [1][3] |

| Molecular Weight | 154.10 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 98-104 °C at 0.1 mmHg | |

| Density | Approximately 1.247 g/cm³ | |

| Refractive Index | 1.443-1.446 | |

| Flash Point | 192 °C | |

| Solubility | Soluble in polar solvents like water and alcohols. | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Pudovik reaction . This reaction involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound.[4] In the case of this compound, the reaction proceeds between dimethyl phosphite and ethylene oxide.

Reaction Scheme:

Caption: Pudovik reaction for the synthesis of this compound.

Experimental Protocol: Synthesis via Pudovik Reaction

This protocol outlines a general procedure for the synthesis of this compound. Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel.

Materials:

-

Dimethyl phosphite

-

Ethylene oxide (or a suitable precursor like 2-chloroethanol followed by in-situ epoxide formation)

-

A basic catalyst (e.g., sodium methoxide, triethylamine)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Quenching agent (e.g., ammonium chloride solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with dimethyl phosphite and the anhydrous solvent.

-

Catalyst Addition: The basic catalyst is added to the reaction mixture at room temperature with stirring.

-

Addition of Ethylene Oxide: Ethylene oxide, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture through the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Applications

The dual functionality of this compound, possessing both a reactive hydroxyl group and a phosphonate moiety, makes it a versatile intermediate in organic synthesis.

Chemical Intermediate

The hydroxyl group can undergo a variety of reactions, including esterification, etherification, and conversion to halides, allowing for the introduction of the phosphonate group into a wide range of molecules. This is particularly relevant in the synthesis of novel pharmaceuticals and agrochemicals where the phosphonate group can act as a bioisostere for phosphate or carboxylate groups.[4]

Potential Reaction Pathways:

Caption: Reactivity of the hydroxyl group in this compound.

Flame Retardant

Organophosphorus compounds, including this compound, are effective flame retardants.[2] Their mechanism of action is twofold, involving both condensed-phase and gas-phase activity.

-

Condensed-Phase Action: Upon heating, the phosphonate decomposes to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer matrix, leading to the formation of a protective char layer. This char layer insulates the underlying material from heat and prevents the release of flammable volatiles.

-

Gas-Phase Action: Volatile phosphorus-containing radicals can be released into the gas phase. These radicals interfere with the combustion chain reactions, acting as radical scavengers and quenching the flame.

The presence of the hydroxyl group in this compound can also contribute to its flame retardant properties by promoting cross-linking reactions in the polymer matrix upon heating, further enhancing char formation.

Spectroscopic Analysis

A thorough understanding of the spectroscopic data is essential for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

~3.7 ppm (d, 6H): This doublet corresponds to the six protons of the two methoxy groups (-OCH₃). The signal is split into a doublet due to coupling with the phosphorus atom.

-

~3.9 ppm (m, 2H): This multiplet is assigned to the two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).

-

~2.1 ppm (m, 2H): This multiplet corresponds to the two protons of the methylene group adjacent to the phosphorus atom (P-CH₂-).

-

~4.3 ppm (br s, 1H): This broad singlet is attributed to the proton of the hydroxyl group (-OH). The chemical shift of this proton can vary depending on the solvent and concentration.[3]

¹³C NMR (Carbon NMR):

-

~52 ppm (d): This doublet represents the carbon atoms of the two methoxy groups (-OCH₃), showing coupling to the phosphorus atom.

-

~58 ppm (s): This singlet is assigned to the carbon of the methylene group attached to the hydroxyl group (-CH₂OH).

-

~28 ppm (d): This doublet corresponds to the carbon of the methylene group bonded to the phosphorus atom (P-CH₂-), exhibiting a strong one-bond carbon-phosphorus coupling.

³¹P NMR (Phosphorus NMR):

The ³¹P NMR spectrum will show a single resonance, typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄), which is characteristic of alkyl phosphonates. The signal will be a multiplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

~3400 cm⁻¹ (broad): This broad absorption band is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding.

-

~2950 cm⁻¹ (medium): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.

-

~1250 cm⁻¹ (strong): This strong absorption is characteristic of the P=O (phosphoryl) stretching vibration.

-

~1030 cm⁻¹ (strong): This strong band is attributed to the P-O-C stretching vibrations.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical with a range of potential applications stemming from its unique bifunctional nature. Its synthesis via the Pudovik reaction is a well-established and efficient method. The combination of its reactivity as a chemical intermediate and its inherent flame-retardant properties makes it a compound of significant interest for further research and development in both academic and industrial settings. A thorough understanding of its physicochemical properties, synthesis, and spectroscopic characteristics is crucial for its effective and safe utilization.

References

- Apollo Scientific. Dimethyl (2-hydroxyethyl)

- CymitQuimica. CAS 54731-72-5: Dimethyl P-(2-hydroxyethyl)

- MySkinRecipes. Dimethyl (2-Hydroxyethyl)

- Grokipedia. Pudovik reaction.

- ChemicalBook.

- PubChem. Dimethyl (2-hydroxyethyl)

- LookChem. Dimethyl (2-hydroxyethyl)

- TCI Chemicals. Dimethyl (2-Hydroxyethyl)

- Sigma-Aldrich. Dimethyl (2-hydroxyethyl)

- Fisher Scientific.

- Fluorochem. Dimethyl (2-hydroxyethyl)

- CookeChem. Dimethyl(2-hydroxyethyl)

- ChemicalBook.

- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 54731-72-5 Name: Dimethyl (2-hydroxyethyl)

- OECD SIDS.

- Wikipedia.

- PubChem. Phosphonic acid, dimethyl ester.

- PMC. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.

- Google Patents.

- MDPI. Complete Epoxy Phosphonate Conversion to Dimethyl (1E)

- Organic Chemistry Portal.

- Wikipedia.

- ERIC.

- ResearchGate.

- ResearchGate.

- ChemicalBook.

- NIST WebBook.

- ResearchGate. Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library.

- ResearchGate. 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl....

- MDPI. Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric.

- MDPI. Thermal Degradation of Organophosphorus Flame Retardants.

- NIH.

- MDPI. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products.

- PMC. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis.

- Aerosol and Air Quality Research.

- Scilit.

- Docentes FCT NOVA. Organocatalyzed Synthesis of Tertiary α-Hydroxyphosphonates by a Highly Regioselective Modified Pudovik Reaction.

- PMC. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity.

- Wikipedia. Michaelis–Arbuzov reaction.

- J&K Scientific LLC. Michaelis–Arbuzov reaction.

- Revue Roumaine de Chimie.

- Organic Chemistry Portal. Arbuzov Reaction.

- PMC.

- UNH Scholars Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo.

- NIST WebBook. Dimethyl (2-oxopropyl)

- NIST WebBook. Dimethyl phosphite.

- NINGBO INNO PHARMCHEM CO.,LTD.. Understanding the Mechanism of Action for Diethyl Bis(2-hydroxyethyl)

- Wikipedia. Pudovik reaction.

- Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN.

- ResearchGate. Addition flame-retardant behaviors of expandable graphite and [bis(2-hydroxyethyl)amino]-methyl-phosphonic acid dimethyl ester in rigid polyurethane foams.

- 31 Phosphorus NMR.

- Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verific

- PMC.

- ijariie.

- RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent.

- PubMed.

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

- The Royal Society of Chemistry.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- 13C-NMR.

- YouTube. How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry.

- Chemguide. interpreting C-13 NMR spectra.

- ResearchGate. Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process.

- YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry.

- ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Table of Characteristic IR Absorptions.

- Google Patents. CN104163829A - Method for producing dimethyl phosphite.

Sources

physical and chemical properties of Dimethyl (2-hydroxyethyl)phosphonate

An In-depth Technical Guide to Dimethyl (2-hydroxyethyl)phosphonate

Introduction: A Versatile Organophosphorus Intermediate

This compound (DMHEP) is an organophosphorus compound featuring both a hydroxyl group and a phosphonate ester moiety. This unique bifunctional structure makes it a valuable and versatile intermediate in organic synthesis. The stable carbon-phosphorus (C-P) bond provides a robust scaffold, while the reactive hydroxyl group offers a convenient handle for further chemical modifications. This guide provides a comprehensive technical overview of DMHEP, detailing its physical and chemical properties, synthesis, applications, and safety considerations, tailored for professionals in chemical research and drug development. Its role as a building block for creating more complex molecules, particularly in the synthesis of bioactive compounds and specialty materials, underscores its significance in modern chemistry.[1][2]

Chemical Identity and Structure

A clear understanding of the fundamental identity of a compound is the bedrock of its application. DMHEP is systematically known as 2-dimethoxyphosphorylethanol.

-

CAS Number: 54731-72-5[3]

-

Molecular Formula: C₄H₁₁O₄P[3]

-

Molecular Weight: 154.10 g/mol [3]

-

Synonyms: (2-Hydroxyethyl)phosphonic Acid Dimethyl Ester, Dimethyl 2-Hydroxyethylphosphonate, 2-Dimethoxyphosphorylethanol.[4][5]

The structure of DMHEP is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a 2-hydroxyethyl group.

Caption: Chemical Structure of this compound.

Physicochemical and Computational Properties

The physical and chemical properties of DMHEP dictate its behavior in various systems, from reaction vessels to biological environments. It is typically a colorless to pale yellow liquid.[1][4] Its hydroxyl group renders it soluble in polar solvents like water and alcohols.[1][5]

Table 1: Key Physicochemical Properties of DMHEP

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellow, clear liquid | [1][4][5] |

| Boiling Point | 98-104 °C at 0.1 mmHg | [4][5] |

| Density | 1.247 g/cm³ | [4][5] |

| Refractive Index | 1.443 - 1.446 | [4][5] |

| Flash Point | 192 °C | [4][5] |

| Water Solubility | Soluble | [4][5] |

| Vapor Pressure | 0.00859 mmHg at 25°C | [4] |

| pKa (Predicted) | 14.22 ± 0.10 | [4] |

| XLogP3 | -1.2 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis and Reactivity

Synthesis Pathways

While multiple routes to phosphonates exist, a common and industrially relevant method for synthesizing hydroxyalkylphosphonates involves the reaction of a dialkyl phosphite with an epoxide. For DMHEP, this would involve the ring-opening of ethylene oxide by dimethyl phosphite. This reaction is typically base-catalyzed and offers a direct and efficient route to the target molecule.

Another established method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde. For DMHEP, this would necessitate a multi-step process starting from a different precursor. The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation but is more commonly used for synthesizing phosphonates from alkyl halides.[6]

Caption: Conceptual workflow for the synthesis of DMHEP.

Chemical Reactivity

The reactivity of DMHEP is governed by its two primary functional groups:

-

Hydroxyl Group (-OH): This group can undergo typical alcohol reactions, such as esterification, etherification, or oxidation. This allows DMHEP to be readily incorporated into larger molecular frameworks, making it a useful building block for polymers or in the synthesis of complex organic molecules.

-

Phosphonate Ester Group (-P(O)(OCH₃)₂): The phosphonate esters are relatively stable but can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions. The stability of the C-P bond is a key feature, making phosphonates resistant to enzymatic and chemical degradation that would cleave a phosphate ester's C-O-P bond.[2] This stability is a critical attribute exploited in drug design.[7][8]

Analytical Characterization: A Methodological Approach

Confirming the identity and purity of DMHEP is crucial. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of DMHEP.

-

¹H NMR: Provides information on the number and environment of protons. The spectrum would show distinct signals for the methoxy (-OCH₃) protons, the two methylene (-CH₂-) groups, and the hydroxyl (-OH) proton.[9]

-

¹³C NMR: Reveals the number of unique carbon environments.

-

³¹P NMR: Gives a single, sharp signal characteristic of the phosphonate phosphorus atom, which is highly diagnostic.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment on a 400 MHz spectrometer is sufficient.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Interpretation: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure of DMHEP.

Applications in Research and Development

The unique structural features of DMHEP make it a compound of significant interest, particularly in drug discovery and materials science.

Intermediate in Drug Design and Synthesis

Phosphonates are widely recognized as effective mimics of natural phosphates.[7][8] Their C-P bond provides metabolic stability against hydrolysis by enzymes like phosphatases. This makes them ideal candidates for developing enzyme inhibitors, where they can act as transition-state analogs.[7] DMHEP serves as a precursor for more complex phosphonate-containing molecules that are investigated for various therapeutic applications, including:

-

Antiviral Agents: As building blocks for analogs of nucleoside phosphonates.[2][7]

-

Anticancer Drugs: By targeting enzymes crucial for cancer cell metabolism.[2][7]

-

Herbicides and Pesticides: Leveraging the biological activity of organophosphorus compounds.[2]

Caption: Phosphonates as stable mimics of phosphate esters in enzyme inhibition.

Flame Retardants

The presence of phosphorus in DMHEP imparts flame retardant properties. It can be used as a reactive flame retardant, meaning it can be chemically incorporated into a polymer backbone, providing permanent flame retardancy without the risk of leaching that is associated with additive flame retardants.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of DMHEP are paramount to ensure laboratory safety.

Hazard Identification

DMHEP is classified as a hazardous substance. The primary hazards are:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Irritation: Causes skin irritation and serious eye irritation.[10][11]

-

Respiratory Irritation: May cause respiratory irritation.[10][11]

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[10] |

| H312 | Harmful in contact with skin.[10] | |

| H315 | Causes skin irritation.[10][11] | |

| H319 | Causes serious eye irritation.[10][11] | |

| H332 | Harmful if inhaled.[10] | |

| H335 | May cause respiratory irritation.[10][11] | |

| Precautionary | P261 | Avoid breathing mist/vapors/spray.[10][11] |

| P271 | Use only outdoors or in a well-ventilated area.[10][11] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[11] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

Handling and Storage Recommendations

-

Handling: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][12] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[10] Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Storage: Store in a cool, dry, and well-ventilated place.[12] The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5] Keep containers tightly sealed when not in use.[10][12]

Conclusion

This compound is a functionally rich and synthetically valuable organophosphorus compound. Its combination of a stable phosphonate core and a reactive hydroxyl group makes it an important intermediate for a wide range of applications, from the development of novel pharmaceuticals to the creation of advanced materials. A thorough understanding of its physicochemical properties, reactivity, and safety protocols, as outlined in this guide, is essential for researchers and scientists aiming to leverage its full potential in their work.

References

-

This compound - LookChem. LookChem. [Link]

-

This compound | C4H11O4P | CID 2733833 - PubChem. National Center for Biotechnology Information. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 54731-72-5 Name: this compound - XiXisys. XiXisys. [Link]

-

Dimethyl (hydroxymethyl)phosphonate | C3H9O4P | CID 11051732 - PubChem. National Center for Biotechnology Information. [Link]

-

DIMETHYL PHOSPHONATE CAS N°: 868-85-9 - OECD. Organisation for Economic Co-operation and Development. [Link]

-

This compound - SpecAU. SpecAU. [Link]

-

A continuous synthesis method of hydroxymethyl phosphonates - Revue Roumaine de Chimie. Revue Roumaine de Chimie. [Link]

-

Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance - MDPI. MDPI. [Link]

-

Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Editorial: Phosphonate Chemistry in Drug Design and Development - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Editorial: Phosphonate chemistry in drug design and development, Volume II - Frontiers. Frontiers Media S.A. [Link]

Sources

- 1. CAS 54731-72-5: Dimethyl P-(2-hydroxyethyl)phosphonate [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C4H11O4P | CID 2733833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Dimethyl 2-hydroxyethylphosphonate | 54731-72-5 [chemicalbook.com]

- 6. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 7. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl 2-hydroxyethylphosphonate(54731-72-5) 1H NMR [m.chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.ca [fishersci.ca]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 54731-72-5 Name: this compound [xixisys.com]

Dimethyl (2-hydroxyethyl)phosphonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) is a cornerstone organophosphorus compound, offering significant versatility in medicinal chemistry, drug delivery, and materials science. This technical guide provides an in-depth exploration of its molecular architecture, physicochemical characteristics, synthesis, and spectroscopic identity. We will delve into the mechanistic rationale behind its synthesis and characterization, highlighting its critical role as a precursor for novel phosphonate-based therapeutics. This document is designed to serve as a practical and authoritative resource, furnishing field-proven insights and detailed experimental methodologies for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

Organophosphorus compounds, specifically phosphonates, are of immense interest in the biomedical field. Their structural analogy to natural phosphates allows them to function as effective bioisosteres of carboxylates or as stable mimics of phosphate esters and transition states in enzymatic reactions.[1][2][3] this compound stands out within this class due to its dual functionality: a reactive phosphonate moiety and a primary hydroxyl group. This unique combination provides a versatile scaffold for chemical elaboration. The inherent stability of the carbon-phosphorus (C-P) bond, resistant to both chemical and enzymatic hydrolysis, makes DMHEP an exceptionally valuable building block for designing durable bioactive molecules and advanced functional materials.[4]

Molecular Structure and Chemical Formula

A compound's identity and reactivity are fundamentally dictated by its structure and formula. A precise understanding of these elements is a prerequisite for synthetic design and analytical interpretation.

Chemical Formula and Nomenclature

The molecular formula for this compound is C₄H₁₁O₄P .[5][6][7] This formula corresponds to a molecular weight of approximately 154.10 g/mol .[5][7][8] For unambiguous identification in research and regulatory contexts, the following identifiers are used:

Molecular Architecture

DMHEP features a pentavalent phosphorus center, which is characteristic of phosphonates.[9] This central phosphorus atom is double-bonded to one oxygen atom and forms single bonds with two methoxy groups and a 2-hydroxyethyl group. The terminal hydroxyl group is a key handle for subsequent chemical modifications, such as esterification or etherification.

Figure 1: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of DMHEP are essential for its proper handling, reaction setup, and purification. The compound is typically a colorless to pale yellow liquid.[5]

| Property | Value | Source(s) |

| Molecular Weight | 154.10 g/mol | [5][8] |

| Appearance | Colorless liquid | [5] |

| Density | ~1.23 - 1.247 g/mL at 25 °C | [5][6] |

| Boiling Point | 98-104 °C at 0.1 mmHg | [5] |

| Refractive Index (n20/D) | ~1.443 - 1.446 | [5] |

| Water Solubility | Soluble | [5] |

Table 1: Key physicochemical properties of this compound.

Synthesis: The Michaelis-Arbuzov Reaction

The formation of the robust C-P bond in DMHEP is most effectively achieved through the Michaelis-Arbuzov reaction.[10] This classic transformation is one of the most important methods for synthesizing phosphonates.[11][12]

Mechanistic Rationale

The reaction proceeds via a two-step Sₙ2 mechanism.[11][13]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of trimethyl phosphite on the electrophilic carbon of 2-chloroethanol. This step forms a quasi-phosphonium salt intermediate.[10][12]

-

Dealkylation: The displaced chloride anion then acts as a nucleophile, attacking one of the methyl carbons of the phosphonium intermediate. This results in the formation of the pentavalent phosphonate product and a volatile methyl chloride byproduct.[12]

The selection of trimethyl phosphite as the phosphorus source is a key experimental choice. The generation of gaseous methyl chloride, which is easily removed from the reaction system, provides a strong thermodynamic driving force, pushing the reaction to completion.

Self-Validating Synthetic Protocol

This protocol outlines a standard laboratory procedure for the synthesis of DMHEP. The identity and purity of the final product are validated through the spectroscopic methods detailed in the subsequent section.

-

Reactor Assembly: Assemble a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with a gas outlet (e.g., to a bubbler or fume trap), a thermometer, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is dry and purged with an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Charge the flask with trimethyl phosphite (1.0 equivalent).

-

Substrate Addition: Add 2-chloroethanol (1.0 equivalent) to the dropping funnel. Begin adding the 2-chloroethanol to the stirred trimethyl phosphite dropwise. The initial reaction is exothermic; maintain the internal temperature below 50 °C, using a cooling bath if necessary, to prevent side reactions.

-

Thermal Promotion: Once the addition is complete, heat the reaction mixture to approximately 100-120 °C. Maintain this temperature and monitor for the evolution of methyl chloride gas. The reaction is typically complete within 2-4 hours, often indicated by the cessation of gas evolution.

-

Isolation and Purification: After cooling the reaction mixture to room temperature, the crude product is purified by vacuum distillation. The removal of any unreacted starting materials and non-volatile impurities yields pure this compound as a clear liquid.

Figure 2: Experimental workflow for the synthesis of DMHEP.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized DMHEP.

-

¹H NMR (Proton NMR): The spectrum provides a distinct fingerprint. Key expected signals in CDCl₃ include a doublet for the six methoxy protons (CH₃O) around 3.7-3.8 ppm, split by the phosphorus atom. The two methylene groups (-CH₂CH₂-) will appear as multiplets, with the one adjacent to the phosphorus (~2.1 ppm) and the one adjacent to the hydroxyl group (~3.8-3.9 ppm) being distinguishable.[14] A broad singlet, corresponding to the hydroxyl proton (-OH), will also be present, and its chemical shift is dependent on concentration and temperature.[14]

-

¹³C NMR (Carbon NMR): The spectrum will show four distinct signals corresponding to the four unique carbon environments: the methoxy carbons, the P-CH₂ carbon, and the CH₂-OH carbon.

-

³¹P NMR (Phosphorus NMR): This is a highly diagnostic technique for organophosphorus compounds. A proton-decoupled ³¹P NMR spectrum will show a single sharp resonance, confirming the presence of a single phosphorus species.

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching of the alcohol. A very strong absorption around 1250 cm⁻¹ corresponds to the P=O (phosphoryl) stretch. Additional peaks for C-H and P-O-C stretches will also be present.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) consistent with the calculated mass of 154.10 Da.[8]

Applications in Drug Development and Biomedical Research

The unique structure of DMHEP makes it a valuable intermediate for creating sophisticated molecules with therapeutic potential.

Bone-Targeting Drug Conjugates

Phosphonates have a strong affinity for calcium ions and can chelate to the hydroxyapatite matrix of bone tissue.[15][16] This property is exploited to deliver therapeutic agents specifically to the skeleton. DMHEP can be conjugated to anticancer drugs or anti-inflammatory agents to treat primary bone tumors, bone metastases, or osteoporosis.[15][17][18] This targeted delivery strategy can increase the local concentration of a drug at the disease site while minimizing systemic toxicity.

Antiviral and Anticancer Prodrugs

Phosphonates are widely used as stable mimics of phosphates in the design of antiviral and anticancer agents.[1][4][19] Many of these drugs are nucleoside phosphonates that act as enzyme inhibitors.[1] DMHEP can serve as a starting material for synthesizing novel acyclic nucleoside phosphonates or as a promoiety in prodrug design. The hydroxyl group allows for the attachment of a parent drug, and the resulting conjugate may exhibit improved pharmacokinetic properties.

Enzyme Inhibitors

By mimicking the transition state of substrate hydrolysis, phosphonates can act as potent inhibitors of various enzymes, such as proteases and phosphatases.[1] The versatility of DMHEP allows for its incorporation into more complex molecular frameworks designed to target the active sites of specific enzymes implicated in disease pathways.

Figure 3: Logical relationships of DMHEP's core applications.

Conclusion

As a Senior Application Scientist, it is my assessment that this compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its robust and scalable synthesis, combined with its versatile chemical functionality, ensures its continued relevance. A thorough, mechanistically-grounded understanding of its synthesis and properties, as outlined in this guide, empowers researchers to fully leverage its potential in developing next-generation therapeutics and high-performance materials.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Molecules. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

OECD SIDS. (2002). DIMETHYL PHOSPHONATE. Retrieved from [Link]

-

Cancer Research UK. (n.d.). Bisphosphonates and cancer. Retrieved from [Link]

-

MDPI. (n.d.). Role of Bone Targeting Agents in the Prevention of Bone Metastases from Breast Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Bisphosphonate conjugation for bone specific drug targeting. Retrieved from [Link]

-

PubMed Central. (n.d.). Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer. Retrieved from [Link]

-

MDPI. (n.d.). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]

-

PubMed Central. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Retrieved from [Link]

-

Frontiers. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Retrieved from [Link]

Sources

- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. This compound | C4H11O4P | CID 2733833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 13. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 14. Dimethyl 2-hydroxyethylphosphonate(54731-72-5) 1H NMR spectrum [chemicalbook.com]

- 15. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancerresearchuk.org [cancerresearchuk.org]

- 18. Role of Bone Targeting Agents in the Prevention of Bone Metastases from Breast Cancer [mdpi.com]

- 19. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Dimethyl (2-hydroxyethyl)phosphonate: An In-depth Technical Guide

Introduction

Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) is an organophosphorus compound of significant interest in various chemical and biomedical fields. Its structure, featuring a phosphonate moiety and a primary alcohol, imparts unique chemical properties that make it a valuable building block in organic synthesis and a candidate for applications in drug development and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary analytical depth.

This technical guide offers a comprehensive overview of the spectroscopic data of DMHEP, focusing on ¹H, ¹³C, and ³¹P NMR, as well as IR spectroscopy. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles of spectral interpretation and validated experimental protocols for data acquisition. The causality behind experimental choices and the integration of self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Correlation

The unique structural features of this compound directly influence its spectroscopic signatures. The presence of a phosphorus atom, methoxy groups, an ethyl chain, and a hydroxyl group leads to distinct signals and couplings in NMR spectra and characteristic absorption bands in the IR spectrum.

Caption: Molecular structure of this compound (DMHEP).

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of DMHEP by providing information about the chemical environment, connectivity, and multiplicity of the hydrogen atoms.

Data Presentation: ¹H NMR

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | Variable (e.g., ~2.5-4.5) | Singlet (broad) | - | 1H |

| O-CH₂- | ~3.8 - 4.0 | Multiplet | 2H | |

| P-CH₂- | ~2.0 - 2.2 | Multiplet | 2H | |

| P-O-CH₃ | ~3.7 | Doublet | ³JP-H ≈ 11 Hz | 6H |

Interpretation and Mechanistic Insights

The ¹H NMR spectrum of DMHEP exhibits four distinct signals corresponding to the different proton environments in the molecule.

-

-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

-

Methylene Protons (-O-CH₂- and P-CH₂-): The two methylene groups are diastereotopic due to the chiral phosphorus center. The protons on the carbon adjacent to the hydroxyl group (-O-CH₂-) appear as a multiplet around 3.8-4.0 ppm. The protons on the carbon directly bonded to the phosphorus atom (P-CH₂-) also form a multiplet, typically found further upfield around 2.0-2.2 ppm. The coupling to the adjacent methylene protons and the phosphorus atom contributes to the complexity of these multiplets.

-

Methoxy Protons (P-O-CH₃): The six protons of the two equivalent methoxy groups give rise to a single signal. This signal is split into a doublet by the phosphorus atom with a characteristic three-bond coupling constant (³JP-H) of approximately 11 Hz.[1] This coupling is a key diagnostic feature for the presence of the dimethoxyphosphoryl group.

Experimental Protocol: ¹H NMR

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum of DMHEP is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while D₂O can be used if exchange of the hydroxyl proton is desired for peak assignment.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T₁ relaxation time to ensure quantitative integration, although for routine structural confirmation, a shorter delay (1-2 s) is often sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Caption: Experimental workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

Data Presentation: ¹³C NMR

| Signal Assignment | Chemical Shift (δ, ppm) | Coupling to ³¹P |

| -O-CH₂- | ~60-65 | Yes |

| P-CH₂- | ~25-30 | Yes |

| P-O-CH₃ | ~50-55 | Yes |

Note: The quaternary carbon is not present in this molecule.

Interpretation and Mechanistic Insights

The proton-decoupled ¹³C NMR spectrum of DMHEP will show three signals, each corresponding to a unique carbon environment.

-

Methylene Carbons (-O-CH₂- and P-CH₂-): The carbon adjacent to the hydroxyl group (-O-CH₂-) resonates at a lower field (~60-65 ppm) due to the deshielding effect of the oxygen atom. The carbon directly attached to the phosphorus (P-CH₂-) appears at a higher field (~25-30 ppm). Both of these signals will exhibit coupling to the phosphorus atom. The one-bond C-P coupling (¹JC-P) for the P-CH₂ carbon is typically large, while the two-bond coupling (²JC-P) for the -O-CH₂- carbon is smaller.[2]

-

Methoxy Carbon (P-O-CH₃): The carbon of the methoxy groups appears around 50-55 ppm and will also show coupling to the phosphorus atom (²JC-P).[3]

Experimental Protocol: ¹³C NMR

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

-

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment and results in a singlet for each unique carbon atom (though splitting due to phosphorus will be observed).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary compared to ¹H NMR.

-

A relaxation delay of 2-5 seconds is generally sufficient.

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent signal or an internal standard.

-

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. With a natural abundance of 100% and a spin of 1/2, ³¹P NMR provides a direct window into the chemical environment of the phosphorus atom.[4]

Data Presentation: ³¹P NMR

| Moiety | Chemical Shift (δ, ppm) |

| Dialkyl Alkylphosphonate | ~20 - 30 |

Interpretation and Mechanistic Insights

The ³¹P NMR spectrum of DMHEP is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is characteristic of a dialkyl alkylphosphonate. The typical range for such compounds is between +20 and +30 ppm relative to 85% H₃PO₄.[5] The exact chemical shift can be influenced by the solvent. In a proton-coupled ³¹P NMR spectrum, this signal would be a complex multiplet due to coupling with the protons on the adjacent methylene and methoxy groups. However, ³¹P spectra are most commonly acquired with proton decoupling, resulting in a sharp singlet.

Experimental Protocol: ³¹P NMR

-

Sample Preparation:

-

The same sample prepared for ¹H or ¹³C NMR can be used.

-

-

Instrument Setup:

-

Tune and match the probe for the ³¹P frequency.

-

Shim the magnetic field.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ³¹P spectrum.

-

Set the spectral width to cover the expected range for phosphonates (e.g., -50 to +50 ppm).

-

A moderate number of scans (e.g., 32-64) is usually sufficient due to the high sensitivity of the ³¹P nucleus.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase the spectrum.

-

Reference the chemical shift to an external standard of 85% H₃PO₄ (δ = 0.0 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: IR

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (alcohol) | 3600 - 3200 | Strong, Broad | Stretching |

| C-H (alkane) | 3000 - 2850 | Medium | Stretching |

| P=O (phosphonate) | 1260 - 1200 | Strong | Stretching |

| P-O-C | 1050 - 1000 | Strong | Stretching |

| C-O (alcohol) | 1100 - 1000 | Strong | Stretching |

Interpretation and Mechanistic Insights

The IR spectrum of DMHEP is characterized by several strong absorption bands that are diagnostic for its key functional groups.

-

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl group and is broadened due to hydrogen bonding.

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups.

-

P=O Stretch: A very strong and characteristic absorption for the phosphoryl group (P=O) is observed in the 1260-1200 cm⁻¹ range.[6]

-

P-O-C and C-O Stretches: The region between 1100 cm⁻¹ and 1000 cm⁻¹ will contain strong absorptions due to the P-O-C and C-O stretching vibrations.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a convenient technique for obtaining the IR spectrum of liquid samples with minimal preparation.[7][8]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

-

Sample Application:

-

Place a small drop of neat this compound directly onto the surface of the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal, if applicable for the accessory.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Caption: Experimental workflow for ATR-IR spectroscopy.

Conclusion

The combination of ¹H, ¹³C, ³¹P NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently identify and analyze this important chemical entity. By understanding the correlation between molecular structure and spectroscopic data, and by employing robust experimental methodologies, the scientific community can continue to explore and exploit the potential of DMHEP in a multitude of applications.

References

-

Suezawa, H., Hirota, M., Shibata, Y., Takeuchi, I., & Hamada, Y. (1986). NMR Spectra of Dimethyl 1-Acetyl-1,2-dihydro-2-quinolyl-phosphonate and Related Compounds. Bulletin of the Chemical Society of Japan, 59(7), 2362–2364. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

Durig, J. R., & Cox Jr, A. W. (1976). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. The Journal of Physical Chemistry, 80(23), 2493–2503. [Link]

-

Nyquist, R. A., & Muelder, W. W. (1961). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. Spectrochimica Acta, 17(12), 1307-1315. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

YouTube. (2020). Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate. Retrieved from [Link]

-

OSTI.GOV. (n.d.). INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS. Retrieved from [Link]

-

Durig, J. R., & Sullivan, J. F. (1985). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational. The Journal of Physical Chemistry, 89(14), 2916-2924. [Link]

-

Royal Society of Chemistry. (n.d.). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. Retrieved from [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). General protocol for the synthesis of α-hydroxy- phosphonates. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Retrieved from [Link]

-

ResearchGate. (n.d.). To date the greenest method for the preparation of α-hydroxyphosphonates from substituted benzaldehydes and dialkyl phosphites. Retrieved from [Link]

-

ResearchGate. (n.d.). A set of triple-resonance nuclear magnetic resonance experiments for structural characterization of organophosphorus compounds in mixture samples. Retrieved from [Link]

-

ACS Publications. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. Retrieved from [Link]

-

PubMed. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Hydroxy phosphonate synthesis by nucleophilic addition. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2019). Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl.... Retrieved from [Link]

-

Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved from [Link]

-

YouTube. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 3. rsc.org [rsc.org]

- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Degradation Pathway of Dimethyl (2-hydroxyethyl)phosphonate

Introduction: The Significance of Dimethyl (2-hydroxyethyl)phosphonate (DMHEP)

This compound (DMHEP) is an organophosphorus compound with a versatile chemical structure, incorporating both a phosphonate ester and a primary alcohol functionality.[1][2][3] This unique combination makes it a valuable intermediate in the synthesis of a variety of molecules, including flame retardants, pharmaceuticals, and complexing agents. Understanding its thermal stability and degradation pathway is of paramount importance for ensuring safe handling, storage, and processing at elevated temperatures, as well as for predicting its environmental fate and designing effective disposal methods. This guide provides a comprehensive overview of the proposed thermal degradation pathway of DMHEP, grounded in established chemical principles and analogous compound behavior, and outlines robust experimental methodologies for its validation.

Proposed Thermal Degradation Pathway of DMHEP

While specific literature detailing the thermal degradation of DMHEP is not abundant, a scientifically sound pathway can be proposed based on the well-documented thermal decomposition of structurally similar organophosphorus compounds, such as dimethyl methylphosphonate (DMMP).[4][5][6] The presence of the 2-hydroxyethyl group in DMHEP introduces unique reaction possibilities compared to DMMP. The proposed pathway involves a series of competing and sequential reactions, including intramolecular rearrangement, elimination, and radical chain reactions.

The degradation is likely initiated by one of two primary pathways:

-

Intramolecular Transesterification (Pathway A): The hydroxyl group can attack the phosphorus center, leading to a cyclic intermediate. This is a common reaction for β-hydroxy phosphonates.

-

P-O Bond Cleavage (Pathway B): Homolytic or heterolytic cleavage of the P-OCH3 bonds, similar to the initial steps in the decomposition of other alkyl phosphonates.[6]

These initial steps are followed by a cascade of secondary reactions leading to a variety of volatile and solid-phase products.

Caption: Proposed primary thermal degradation pathways of DMHEP.

Experimental Methodologies for Pathway Elucidation

A multi-faceted analytical approach is essential to comprehensively investigate the thermal degradation of DMHEP and validate the proposed pathways. The following experimental workflow is designed to identify decomposition temperatures, characterize degradation products, and elucidate the underlying reaction mechanisms.

Caption: Experimental workflow for investigating DMHEP thermal degradation.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

-

Calibrate the TGA instrument using standard reference materials.

-

Accurately weigh 5-10 mg of DMHEP into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.

-

Record the mass loss as a function of temperature.

-

The derivative of the mass loss curve (DTG) should be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events.

Protocol:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium).

-

Accurately weigh 2-5 mg of DMHEP into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its final decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature. Exothermic or endothermic peaks will indicate thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Protocol:

-

Place a small, accurately weighed amount of DMHEP (typically in the microgram range) into a pyrolysis sample cup.

-

The pyrolyzer is rapidly heated to a series of predetermined temperatures (based on TGA data, e.g., the onset of decomposition and the temperature of maximum decomposition rate).

-

The evolved gases are swept into the GC injection port.

-

The GC separates the individual components of the pyrolysis mixture based on their volatility and interaction with the stationary phase of the column. A non-polar or mid-polar column is typically suitable.

-

The separated components are then introduced into the mass spectrometer, which fragments the molecules and provides a mass spectrum for each component.

-

The mass spectra are compared to spectral libraries (e.g., NIST) for positive identification of the degradation products.

Fourier-Transform Infrared Spectroscopy (FTIR) of the Residue

Objective: To characterize the chemical structure of the non-volatile solid residue remaining after thermal decomposition.

Protocol:

-

Heat a larger sample of DMHEP in a furnace under an inert atmosphere to a temperature just beyond the final mass loss step observed in TGA.

-

Allow the sample to cool to room temperature under the inert atmosphere.

-

Carefully collect the solid residue.

-

Prepare the residue for FTIR analysis, for example, by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the infrared spectrum of the residue. The presence of characteristic absorption bands (e.g., P=O, P-O-P, P-OH) will provide information about the composition of the solid residue.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be systematically tabulated and analyzed to construct a comprehensive picture of the thermal degradation of DMHEP.

Table 1: Summary of Thermal Analysis Data for DMHEP

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) from TGA (°C) | [Insert Value] |

| Temperature of Maximum Decomposition Rate (Tmax) from DTG (°C) | [Insert Value] |

| Final Residue Mass at 600 °C from TGA (%) | [Insert Value] |

| Melting Point (Tm) from DSC (°C) | [Insert Value] |

| Decomposition Enthalpy (ΔHdecomp) from DSC (J/g) | [Insert Value] |

Table 2: Identified Volatile Decomposition Products from Py-GC-MS

| Retention Time (min) | Identified Compound | Proposed Origin |

| [Insert Value] | Methanol | P-OCH3 bond cleavage |

| [Insert Value] | Ethylene Glycol | Intramolecular transesterification |

| [InsertValue] | Dimethyl Phosphite | Intramolecular transesterification |

| [Insert Value] | Ethylene | Dehydration of ethylene glycol |

| [Insert Value] | Formaldehyde | Oxidation of methanol |

| [Insert Value] | Other identified compounds | [Propose origin] |

By integrating the results from these analyses, a validated and detailed thermal degradation pathway for DMHEP can be established. For instance, the identification of ethylene glycol and dimethyl phosphite by Py-GC-MS would provide strong evidence for the intramolecular transesterification pathway (Pathway A). Conversely, the detection of significant amounts of methanol at the initial decomposition stages would support the P-O bond cleavage mechanism (Pathway B). The FTIR analysis of the residue will help confirm the formation of a polyphosphoric acid-like char, which is a common end-product in the thermal decomposition of many organophosphorus compounds.

Conclusion

A thorough understanding of the thermal degradation pathway of this compound is critical for its safe and effective application. The proposed pathways, based on sound chemical principles and analogies to related compounds, provide a strong foundation for investigation. The detailed experimental workflow outlined in this guide, employing a combination of thermal analysis and product identification techniques, offers a robust methodology for elucidating the precise mechanisms of DMHEP's thermal decomposition. The resulting data will not only enhance our fundamental understanding of the chemistry of this important molecule but also provide invaluable information for process safety, material stability, and environmental impact assessments.

References

-

MDPI.

-

MDPI.

-

ACS Publications.

-

Apollo Scientific.

-

PubChem.

-

Molbase.

-

LookChem.

-

ResearchGate.

-

ECHA.

-

Taylor & Francis Online.

-

Semantic Scholar.

-

RSC Publishing.

-

ScienceDirect.

-

ResearchGate.

-

Revue Roumaine de Chimie.

-

ResearchGate.

-

TCI Chemicals.

-

TCI Chemicals (APAC).

-

ResearchGate.

-

ResearchGate.

Sources

- 1. This compound | C4H11O4P | CID 2733833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 54731-72-5 [matrix-fine-chemicals.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pages.jh.edu [pages.jh.edu]

Stability of Dimethyl (2-hydroxyethyl)phosphonate Under Acidic and Basic Conditions: An In-depth Technical Guide

Introduction

Dimethyl (2-hydroxyethyl)phosphonate (DMHP) is an organophosphorus compound with a versatile chemical structure that lends itself to a variety of industrial and research applications. Its utility is intrinsically linked to its stability, particularly in aqueous environments where pH can vary significantly. This technical guide provides a comprehensive overview of the stability of DMHP under both acidic and basic conditions. Understanding the kinetics and mechanisms of its degradation is paramount for researchers, scientists, and drug development professionals to ensure the integrity of their work and the viability of DMHP in various formulations. This document will delve into the mechanistic pathways of hydrolysis, provide field-proven experimental protocols for stability assessment, and present data in a clear and accessible format.

Chemical Profile of this compound

-

IUPAC Name: 2-dimethoxyphosphorylethanol[1]

-

CAS Number: 54731-72-5[1]

-

Molecular Weight: 154.10 g/mol [1]

-

Appearance: Colorless liquid[2]

-

Solubility: Soluble in water[2]

Hydrolytic Stability: The Core of DMHP's Chemical Fate

The primary degradation pathway for organophosphorus esters like DMHP in aqueous solution is hydrolysis. This process involves the cleavage of the phosphoester bond (P-O-C) and is significantly influenced by the pH of the medium. Both acid-catalyzed and base-catalyzed hydrolysis can occur, each with distinct mechanistic features.

Mechanism of Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of DMHP is initiated by a nucleophilic attack of a hydroxide ion (OH-) on the electrophilic phosphorus atom. This is generally the dominant and faster degradation pathway for phosphonate esters. The reaction proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus center, leading to the formation of a pentacoordinate transition state. This intermediate then collapses, resulting in the cleavage of a methoxy group to yield (2-hydroxyethyl)phosphonate methyl ester and methanol. Subsequent hydrolysis of the remaining ester linkage can occur to yield (2-hydroxyethyl)phosphonic acid.

Caption: Acid-catalyzed hydrolysis of DMHP.

Kinetics of Hydrolysis: A Quantitative Perspective

While specific kinetic data for the hydrolysis of this compound is not readily available in the public domain, valuable insights can be drawn from studies on structurally similar compounds. For instance, the hydrolysis of dimethyl phosphonate (DMP) has been investigated across a range of pH values. [3] Table 1: Hydrolysis Half-life of Dimethyl Phosphonate (DMP) at 20°C [3]

| pH | Half-life (t½) |

|---|---|

| 4 | ~470 hours |

| 7 | ~3 hours |

| 9 | < 0.3 hours |

These data strongly suggest that DMHP will exhibit significantly lower stability under neutral to basic conditions compared to acidic conditions. The rate of hydrolysis is expected to increase substantially with an increase in pH. It is also a well-established principle that the rate of hydrolysis increases with temperature.

Experimental Protocol for Stability Assessment

To rigorously evaluate the stability of DMHP, a stability-indicating assay method (SIAM) should be developed and validated. [4]This involves subjecting the compound to stress conditions and developing an analytical method capable of separating and quantifying the parent compound from its degradation products.

Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., deionized water or a 50:50 mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate the solution at room temperature and at an elevated temperature (e.g., 40°C) for various time points (e.g., 1, 4, 8, 24 hours), as degradation is expected to be rapid.

-

Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of deionized water. Incubate at a controlled temperature (e.g., 60°C) for defined periods.

-

Control Sample: Prepare a sample by diluting the stock solution with the same solvent and store it under refrigerated conditions (2-8°C).

3. Sample Analysis:

-

At each time point, withdraw a sample from each stress condition, neutralize it if necessary (e.g., add an equivalent amount of base to the acid-stressed sample and vice-versa), and dilute it to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating analytical method.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)